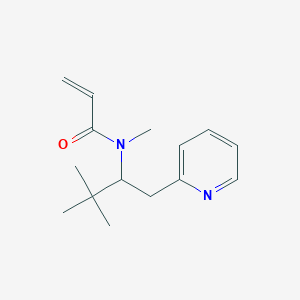

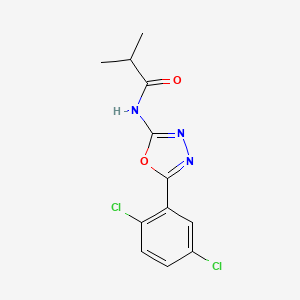

![molecular formula C20H17N3OS2 B2553231 1-(3,4-二甲基苯基)-2-((5-苯基噻唑并[2,3-c][1,2,4]三唑-3-基)硫代)乙酮 CAS No. 690646-40-3](/img/structure/B2553231.png)

1-(3,4-二甲基苯基)-2-((5-苯基噻唑并[2,3-c][1,2,4]三唑-3-基)硫代)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, which are structurally related to the compound of interest, involves the reaction of 3-substituted-1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene using sodium hydride and potassium iodide as reagents under reflux conditions. The synthesis route is confirmed by IR, (1)H NMR spectroscopy, and HRMS, with the structure of one derivative being further established through X-ray crystallography .

Molecular Structure Analysis

The molecular structure of the synthesized 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives is elucidated using spectroscopic methods and X-ray crystallography for compound 5c. These techniques provide detailed information on the molecular geometry and the spatial arrangement of atoms within the compound .

Chemical Reactions Analysis

The related compound 1,3-diphenylthiazolo[3,4-a]benzimidazole, which contains a thiazole moiety similar to the target compound, undergoes cycloaddition reactions with fulvene and tropone systems. These reactions proceed via a [4 + 2] cycloaddition, leading to regioisomeric exo- and endo-adducts, as well as desulfurized compounds, indicating the reactivity of the thiazole sulfur in such systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized derivatives are characterized by their UV-vis absorption and fluorescence spectra. The compounds display absorption in the range of 300 to 500 nm and maximal emission bands at approximately 566 nm. The intensity of fluorescence and the position of the maximal emission bands are influenced by the substituents attached to the triazole rings, suggesting that slight modifications in the molecular structure can significantly affect the optical properties of these compounds .

Case Studies

While specific case studies related to the compound "1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone" are not provided in the data, the synthesis and transformations of similar 1,2,3-triazole derivatives have been explored. For instance, the transformation of 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] ethanones into acetic acids via the Wilgerodt-Kindler method and their subsequent reaction to form triazolothiadiazole derivatives demonstrates the chemical versatility and potential for further functionalization of such compounds .

科学研究应用

1,2,4-三唑衍生物的药理学和生物学特性

1,2,4-三唑衍生物,包括与 1-(3,4-二甲基苯基)-2-((5-苯基噻唑并[2,3-c][1,2,4]三唑-3-基)硫代)乙酮 结构相关的化合物,以其广泛的药理学和生物学活性而闻名。研究表明,具有 1,2,4-三唑核心的化合物表现出显着的抗菌和抗真菌特性。例如,这些化合物已显示出对金黄色葡萄球菌的疗效,突出了它们作为新型抗金黄色葡萄球菌剂的潜力,因为抗生素耐药性正在增加 (Li & Zhang, 2021)。此外,1,2,4-三唑已与半胱氨酸等生物氨基酸进行比较,因为它们具有抗氧化和抗自由基活性,表明它们在管理由氧化应激和自由基引起的损伤所导致的疾病方面很有用 (Kaplaushenko, 2019)。

合成应用中的多功能性

1,2,4-三唑衍生物的多功能性不仅限于药理活性,还扩展到合成应用。这些化合物作为各种有机分子的合成中的关键中间体,包括聚合物、染料和其他杂环化合物。它们的反应性和进行各种化学转化的能力使它们在精细有机合成工业中很有价值。它们用于生产农产品、药品和高能材料,展示了 1,2,4-三唑化学在工业环境中的广泛适用性 (Nazarov et al., 2021)。

高级氧化工艺和环境应用

对污染物环境降解的研究也涉及 1,2,4-三唑衍生物。高级氧化工艺 (AOP) 对于分解水中的顽固有机污染物至关重要,已经使用与 1-(3,4-二甲基苯基)-2-((5-苯基噻唑并[2,3-c][1,2,4]三唑-3-基)硫代)乙酮 结构相似的化合物进行了研究。这些研究的重点是了解 AOP 在处理特定有机污染物时的动力学、机理和副产物,突出了 1,2,4-三唑化学的环境相关性 (Qutob et al., 2022)。

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS2/c1-13-8-9-16(10-14(13)2)18(24)12-26-20-22-21-19-23(20)17(11-25-19)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBVNMOQGAXPAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

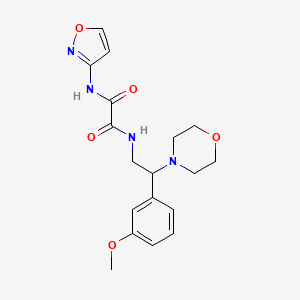

![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)

![4-Ethyl-5-fluoro-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2553157.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)

![(E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553159.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2553162.png)

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)

![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)